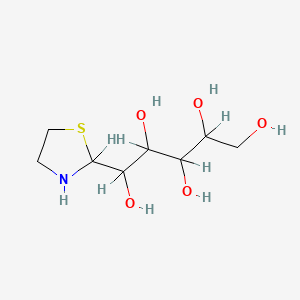![molecular formula C7H11N3O2 B1654023 2-(Azidomethyl)-5,8-dioxaspiro[3.4]octane CAS No. 2095410-81-2](/img/structure/B1654023.png)
2-(Azidomethyl)-5,8-dioxaspiro[3.4]octane
Overview
Description
2-(Azidomethyl)-5,8-dioxaspiro[34]octane is a spirocyclic compound characterized by its unique structure, which includes an azidomethyl group and a dioxaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-5,8-dioxaspiro[3.4]octane typically involves the annulation of cyclopentane or four-membered rings. The synthetic routes employ readily available starting materials and conventional chemical transformations. The reaction conditions often include minimal chromatographic purifications to afford the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that utilize cost-effective reagents and conditions. The focus is on optimizing yield and purity while minimizing production costs.
Chemical Reactions Analysis
Types of Reactions
2-(Azidomethyl)-5,8-dioxaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can convert the azide group to an amine.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions include amines, substituted spiro compounds, and various oxidized derivatives. These products are often intermediates in the synthesis of more complex molecules.
Scientific Research Applications
2-(Azidomethyl)-5,8-dioxaspiro[3.4]octane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of spirocyclic compounds and other complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing bioactive molecules.
Industry: Used in materials science for developing new polymers and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(Azidomethyl)-5,8-dioxaspiro[3.4]octane involves its ability to undergo various chemical transformations. The azidomethyl group can participate in click chemistry reactions, forming triazoles that are useful in medicinal chemistry. The dioxaspiro ring system provides structural rigidity, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
2-azaspiro[3.4]octane: Similar in structure but lacks the azidomethyl group.
Spirocyclic oxindoles: Share the spirocyclic framework but differ in functional groups and applications.
Uniqueness
2-(Azidomethyl)-5,8-dioxaspiro[3.4]octane is unique due to its combination of an azidomethyl group and a dioxaspiro ring system. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
2-(azidomethyl)-5,8-dioxaspiro[3.4]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c8-10-9-5-6-3-7(4-6)11-1-2-12-7/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWPIIDPWLQJMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC(C2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801261934 | |
| Record name | 5,8-Dioxaspiro[3.4]octane, 2-(azidomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801261934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2095410-81-2 | |
| Record name | 5,8-Dioxaspiro[3.4]octane, 2-(azidomethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2095410-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8-Dioxaspiro[3.4]octane, 2-(azidomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801261934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-Oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl chloride](/img/structure/B1653944.png)




![1H-Azepine, 1-[2-(4-chlorophenoxy)ethyl]hexahydro-](/img/structure/B1653951.png)
![6-(trans-3-aminocyclobutyl)-N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-2-methylpyrimidin-4-amine](/img/structure/B1653953.png)
![1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-[(4-methoxyphenyl)methyl]-](/img/structure/B1653954.png)
![4-(6-Bromo-[1,8]naphthyridin-2-yl)piperidine](/img/structure/B1653955.png)




